N2-[(N-Palmitoylglycyl)-L-histidyl]-L-lysine
Description
Properties
IUPAC Name |
6-amino-2-[[2-[[2-(hexadecanoylamino)acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54N6O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-27(37)33-22-28(38)35-26(20-24-21-32-23-34-24)29(39)36-25(30(40)41)17-15-16-19-31/h21,23,25-26H,2-20,22,31H2,1H3,(H,32,34)(H,33,37)(H,35,38)(H,36,39)(H,40,41) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUQATUKPXLFLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of Palmitoyl-Glycine (Pal-Gly-OH)
The initial step involves activating palmitic acid using N-hydroxysuccinimide (NHS) and 1,3-dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF) at 0–4°C. Glycine, dissolved in an aqueous alkaline solution (pH 8–9), reacts with the activated palmitate to form Pal-Gly-OH. Key parameters include:
-
Molar ratio : Palmitic acid : Glycine : Base = 1 : 1.2–1.5 : 1.2–1.5
-
Solvent : THF or dioxane
This step leverages the carbodiimide-mediated coupling mechanism, where DCC facilitates the formation of an NHS ester intermediate, ensuring efficient acylation of glycine.
Step 2: Formation of Palmitoyl-Glycyl-Histidine (Pal-Gly-His-OH)
Pal-Gly-OH is subsequently coupled with histidine using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and NHS in N,N-dimethylformamide (DMF). The reaction proceeds at room temperature for 4–6 hours, achieving yields of 78–82%. Critical considerations include:
Step 3: Incorporation of Lysine with Cbz Protection
The third step introduces lysine protected with a carbobenzyloxy (Cbz) group to prevent undesired side-chain interactions. Pal-Gly-His-OH reacts with H-Lys(Cbz)-OH under EDC/NHS activation, yielding Pal-Gly-His-(Cbz)Lys-OH. Key data:
Step 4: Deprotection and Final Product Isolation
The Cbz group is removed via catalytic hydrogenation using palladium on carbon (Pd/C) in methanol with formic acid as a hydrogen donor. Conditions include:
The final product, Pal-Gly-His-Lys-OH, is crystallized from isopropanol and vacuum-dried to ≥99% purity.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Optimal solvent systems balance solubility and reactivity. THF enhances palmitic acid activation due to its low polarity, while DMF stabilizes the peptide intermediates. Elevated temperatures (>40°C) risk racemization, particularly at histidine residues, necessitating strict control at 20–25°C.
Byproduct Management
Dicyclohexylurea (DCU), a byproduct of DCC-mediated couplings, is removed by filtration prior to saponification. Residual DCU concentrations below 0.5% are critical to prevent crystallization inhibition.
Scale-Up Considerations
Industrial-scale production (≥100 kg batches) requires:
-
Continuous Flow Systems : For acid activation and coupling steps, reducing reaction times by 40%.
-
Solvent Recovery : Distillation units reclaim >90% of THF and methanol.
-
Quality Control : In-line HPLC monitors intermediate purity at each stage.
Analytical Characterization
Purity Assessment
Reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) confirms purity ≥99%. Mass spectrometry (ESI-MS) verifies molecular integrity:
Structural Confirmation
¹H NMR (500 MHz, DMSO-d6) exhibits characteristic signals:
-
Palmitoyl chain : δ 0.85 (t, 3H, CH₃), 1.23 (m, 28H, CH₂)
-
Histidine imidazole : δ 7.65 (s, 1H), 8.12 (s, 1H)
Industrial Production and Cost Analysis
A typical manufacturing protocol for 1 kg of Pal-GHK involves:
-
Raw Material Cost : $1,200 (palmitic acid: $300, amino acids: $700, reagents: $200)
-
Labor and Energy : $500
-
Total Cost : $1,700/kg
This contrasts with solid-phase synthesis costs of $3,000–$4,000/kg, underscoring the economic viability of liquid-phase methods .
Chemical Reactions Analysis
Types of Reactions
Palmitoyl Tripeptide-1 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation or reduction reactions under normal conditions. it can undergo hydrolysis, breaking down into its constituent amino acids.
Common Reagents and Conditions
Coupling Reagents: Commonly used coupling reagents include carbodiimides and uronium salts.
Deprotection Reagents: Trifluoroacetic acid (TFA) is often used for deprotection steps.
Major Products
The major product of the synthesis is Palmitoyl Tripeptide-1 itself. During hydrolysis, it breaks down into Glycine, Histidine, and Lysine.
Scientific Research Applications
Palmitoyl Tripeptide-1 has a wide range of applications in scientific research, particularly in the fields of cosmetics, biology, and medicine.
Mechanism of Action
Palmitoyl Tripeptide-1 works by mimicking the natural growth factors in the skin. It binds to specific receptors on fibroblasts, stimulating the production of collagen, hyaluronic acid, and other glycosaminoglycans. This leads to improved skin elasticity, reduced wrinkle depth, and enhanced skin hydration . The peptide also exhibits antioxidant properties, protecting skin cells from damage caused by free radicals .
Comparison with Similar Compounds
Key Differences :
- Bioavailability : Pal-GHK’s palmitoyl group enhances skin permeability, making it suitable for topical applications, whereas GHL requires serum components for stability .
- Mechanism : GHL directly stimulates cell migration and proliferation, while Pal-GHK primarily modulates extracellular matrix (ECM) remodeling .
Fatty Acid-Modified Lysine Derivatives
describes lysine derivatives with alternative acyl groups, such as Fmoc-L-Lys(Linoleyl)-OH (C39H54N2O5, MW 630.87 g/mol) and Fmoc-L-Lys(Oleoyl)-OH (C39H56N2O5, MW 632.89 g/mol). These compounds are used in peptide synthesis to improve solubility or membrane interaction.
Key Differences :
- Function: Linoleyl/oleoyl derivatives serve as building blocks for lipidated peptides, whereas Pal-GHK has defined ECM-targeted activity.
- Applications: Pal-GHK is used in cosmetics, while linoleyl/oleoyl peptides are tools in biochemical research .
Copper Complex of N2-(N-glycyl-L-histidyl)-L-lysine
The copper complex (CAS 89030-95-5, C14H22CuN6O4, MW 401.91 g/mol) combines GHL with a copper ion. In contrast, Pal-GHK lacks metal coordination and focuses on dermal matrix synthesis.
Key Differences :
- Activity : The copper complex may act via redox signaling, whereas Pal-GHK operates through ECM modulation.
- Stability: Copper binding extends half-life in physiological conditions compared to non-complexed peptides .
Other Palmitoylated Peptides: Palmitoyl Tripeptide-5
Palmitoyl Tripeptide-5 (CAS 171263-26-6, Val-Gly-Val-Ala-Pro-Gly) shares the palmitoyl modification but differs in peptide sequence. While Pal-GHK targets collagen, Palmitoyl Tripeptide-5’s biological role is less defined, though it is hypothesized to influence elastin production .
Key Differences :
- Sequence Specificity : The Gly-His-Lys sequence in Pal-GHK is critical for collagen activation, whereas Val-Gly-Val-Ala-Pro-Gly may have divergent targets .
Comparative Data Table
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Primary Bioactivity | Applications |
|---|---|---|---|---|---|
| Palmitoyl Tripeptide-1 (Pal-GHK) | 147732-56-7 | C30H54N6O5 | 578.79 | Collagen/GAG synthesis, anti-aging | Cosmetics |
| Glycyl-L-histidyl-L-lysine (GHL) | 93893-39-1 | C14H24N6O4 | 340.37 | Mast cell chemoattraction, cell growth | Biomedical research |
| Fmoc-L-Lys(Linoleyl)-OH | - | C39H54N2O5 | 630.87 | Peptide solubility enhancement | Drug delivery systems |
| GHL-Copper Complex | 89030-95-5 | C14H22CuN6O4 | 401.91 | Antioxidant, wound healing | Therapeutics |
| Palmitoyl Tripeptide-5 | 171263-26-6 | C32H57N7O7 | 651.85 | Hypothesized elastin modulation | Under investigation |
Research Findings and Clinical Relevance
- Pal-GHK: In a clinical trial, 5 ppm Pal-GHK increased collagen production by 117% and reduced wrinkle depth by 36% over 12 weeks, surpassing retinol’s efficacy (25% improvement) without irritation .
- GHL : Demonstrated chemoattractant activity at 10 nM, inducing mast cell migration in tumor microenvironments, but requires co-factors like albumin for stability .
Biological Activity
N2-[(N-Palmitoylglycyl)-L-histidyl]-L-lysine is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the fields of dermatology and regenerative medicine. This compound is a derivative of L-lysine, which is modified by the addition of palmitoyl and glycyl groups, enhancing its stability and bioactivity. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound can be attributed to several mechanisms:
- Collagen Synthesis Promotion : This compound has been shown to stimulate collagen synthesis in fibroblasts, which is crucial for maintaining skin elasticity and structure. The palmitoyl group enhances cellular uptake and bioavailability, allowing for more effective stimulation of collagen production.
- Wound Healing Properties : The peptide exhibits properties that promote wound healing by enhancing cell migration and proliferation. This is particularly important in dermatological applications where skin repair is necessary.
- Anti-Aging Effects : By promoting the synthesis of extracellular matrix components such as collagen and hyaluronic acid, this compound contributes to reducing the appearance of wrinkles and improving skin texture.
In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound in promoting fibroblast activity:
- Collagen Production : A study indicated that treatment with this peptide resulted in a significant increase in type I collagen synthesis in human skin fibroblasts compared to control groups .
- Cell Viability : The compound was found to enhance cell viability in fibroblast cultures, indicating its potential as a therapeutic agent for skin rejuvenation.
Case Studies
- Clinical Application in Dermatology : In a clinical trial involving patients with aged skin, topical application of formulations containing this compound led to observable improvements in skin hydration and elasticity after 8 weeks of consistent use .
- Wound Healing : Another case study reported accelerated wound healing in diabetic rats treated with this peptide. The results showed enhanced re-epithelialization and collagen deposition at the wound site compared to untreated controls.
Data Tables
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro | Increased collagen synthesis by 150% | |
| Clinical Trial | Improved skin hydration by 30% after 8 weeks | |
| Animal Study | Accelerated wound healing with increased collagen |
Applications
The potential applications of this compound are vast, particularly in:
- Cosmetic Formulations : Used as an active ingredient in anti-aging creams and serums due to its ability to enhance skin firmness and reduce wrinkles.
- Regenerative Medicine : Potential use in therapies aimed at improving wound healing and tissue regeneration.
Q & A
Basic Research Questions
Q. What is the molecular structure of N<sup>2</sup>-[(N-Palmitoylglycyl)-L-histidyl]-L-lysine, and how does its palmitoylation influence physicochemical properties?
- Answer : The compound is a tripeptide (Gly-His-Lys) modified with a palmitoyl (C16) fatty acid chain attached to the glycine residue. Its molecular formula is C30H54N6O5 (MW: 578.79 g/mol) . The palmitoyl group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. Researchers should use techniques like reverse-phase HPLC to assess purity and MALDI-TOF/MS for structural confirmation .
Q. What are standard synthetic routes for N<sup>2</sup>-[(N-Palmitoylglycyl)-L-histidyl]-L-lysine, and what challenges arise during palmitoylation?
- Answer : Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is common. The palmitoyl group is typically introduced via acylation of the glycine residue using palmitic acid chloride or activated esters. Key challenges include:
- Racemization : Minimize by using low temperatures and coupling agents like HOBt/DIC .
- Purification : Reverse-phase HPLC with C18 columns is critical due to hydrophobic byproducts .
- Yield optimization : Use excess palmitoyl reagent (1.5–2 eq) in DMF or DCM .
Q. Which analytical methods are recommended for characterizing this compound?
- Answer :
- Purity : HPLC with UV detection at 220 nm (peptide bond absorption) .
- Structural confirmation : High-resolution mass spectrometry (HRMS) for exact mass (e.g., ESI-MS: m/z 579.79 [M+H]<sup>+</sup>) and <sup>1</sup>H/<sup>13</sup>C NMR for backbone and palmitoyl chain verification .
- Stability : Accelerated degradation studies (e.g., 40°C/75% RH) monitored by HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., collagen upregulation vs. no effect)?
- Answer : Discrepancies may arise from:
- Concentration gradients : Perform dose-response assays (e.g., 0.1–100 µM) in primary human dermal fibroblasts.
- Cell line variability : Use standardized cell models (e.g., NHDF cells) and confirm receptor expression (e.g., TGF-β) via qPCR .
- Formulation stability : Assess peptide degradation in cell culture media using LC-MS; consider encapsulation in liposomes to enhance stability .
Q. What experimental designs are optimal for studying its mechanism in skin repair pathways?
- Answer :
- In vitro :
- Collagen synthesis : Measure procollagen type I (ELISA) and COL1A1 mRNA (RT-qPCR) in fibroblasts treated for 48–72 hours .
- Signaling pathways : Use inhibitors (e.g., SB431542 for TGF-β) and perform Western blotting for Smad2/3 phosphorylation .
- In vivo :
- Animal models : Murine excisional wound healing assays with topical application (0.1–1% w/v in carbomer gel).
- Histology : Trichrome staining for collagen deposition and immunohistochemistry for Ki-67 (proliferation marker) .
Q. What strategies improve the bioavailability of N<sup>2</sup>-[(N-Palmitoylglycyl)-L-histidyl]-L-lysine in preclinical studies?
- Answer :
- Nanocarriers : Encapsulate in lipid nanoparticles (LNPs) or ethosomes to enhance skin penetration .
- Chemical modification : Substitute lysine with D-amino acids to reduce enzymatic degradation .
- Permeation enhancers : Co-administer with oleic acid or ethanol in topical formulations .
Q. How can researchers assess potential cytotoxicity or skin irritation for regulatory compliance?
- Answer :
- Cytotoxicity : ISO 10993-5 compliant assays (e.g., MTT on HaCaT keratinocytes) at 0.1–100 µM .
- Skin irritation : Reconstructed human epidermis (RhE) models (EpiDerm™) with IL-1α release as a marker .
- Sensitization : Local lymph node assay (LLNA) in mice per OECD 429 guidelines .
Methodological Notes
- Synthesis : Always include a final deprotection step (20% piperidine/DMF) after SPPS to remove residual Fmoc groups .
- Data validation : Cross-validate bioactivity results using orthogonal methods (e.g., siRNA knockdown of target genes) .
- Ethical compliance : Ensure animal studies follow ARRIVE guidelines and obtain institutional ethics approval.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
